![molecular formula C15H15BrN6O2S B2770406 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide CAS No. 2319831-21-3](/img/structure/B2770406.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-bromo-N-methylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a benzenesulfonamide moiety . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, the presence of charged groups, and the flexibility of its structure .Scientific Research Applications
Anticancer Activity
The triazole moiety has been extensively studied for its anticancer properties. Compounds containing triazole rings often exhibit potent cytotoxic effects against cancer cells. Researchers have synthesized derivatives of this compound and evaluated their efficacy in inhibiting tumor growth. The unique structure of the triazole allows it to interact with enzymes and receptors, making it a valuable scaffold for developing novel anticancer drugs .
Antimicrobial Applications
Triazole-based compounds have demonstrated antimicrobial activity against bacteria, fungi, and viruses. The compound’s sulfonamide group enhances its water solubility and contributes to its antibacterial effects. Researchers have investigated its potential as an antimicrobial agent, particularly against drug-resistant strains. The triazole-sulfonamide combination could be a valuable addition to the arsenal of antimicrobial drugs .
Antiviral Properties
Given the urgent need for effective antiviral agents, the triazole scaffold has attracted attention. Researchers have explored its potential against viruses such as HIV, hepatitis, and influenza. The compound’s ability to inhibit viral replication makes it a promising candidate for further development .
Anti-Inflammatory and Analgesic Effects
The triazole-containing compound may also exhibit anti-inflammatory and analgesic properties. Its interactions with receptors involved in pain modulation and inflammation pathways could lead to the development of new pain-relieving drugs .
Agrochemical Applications
Triazole derivatives have found applications in agrochemistry. Their bioactivity against pests and plant pathogens makes them valuable candidates for crop protection. Researchers continue to explore their potential as environmentally friendly alternatives to conventional pesticides .
Material Chemistry
The compound’s unique structure may contribute to material science applications. Triazole-containing polymers and materials have been investigated for their mechanical properties, stability, and other characteristics. These materials could find use in coatings, sensors, and other technological applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that this compound may influence multiple biochemical pathways, potentially including those involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that this compound may also have been studied using similar methods.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that this compound may have effects at the molecular and cellular levels that contribute to its anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in vitro studies, in vivo studies, and potentially even clinical trials if the compound shows promise as a therapeutic agent .
properties
IUPAC Name |
2-bromo-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O2S/c1-20(25(23,24)13-5-3-2-4-12(13)16)11-8-21(9-11)15-7-6-14-18-17-10-22(14)19-15/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUTIQPCHEZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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